Ubrogepant

Catalog No.
S874417
CAS No.
1374248-77-7
M.F
C29H26F3N5O3
M. Wt
549.5542
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ubrogepant

CAS Number

1374248-77-7

Product Name

Ubrogepant

IUPAC Name

(3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide

Molecular Formula

C29H26F3N5O3

Molecular Weight

549.5542

InChI

InChI=1S/C29H26F3N5O3/c1-16-20(17-6-3-2-4-7-17)11-22(26(39)37(16)15-29(30,31)32)35-25(38)19-10-18-12-28(13-23(18)34-14-19)21-8-5-9-33-24(21)36-27(28)40/h2-10,14,16,20,22H,11-13,15H2,1H3,(H,35,38)(H,33,36,40)/t16-,20-,22+,28+/m1/s1

InChI Key

DDOOFTLHJSMHLN-ZQHRPCGSSA-N

SMILES

CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6

Solubility

Soluble in DMSO, not in water

Synonyms

MK-1602; MK 1602; MK1602

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6

Mechanism of Action

  • Ubrogepant belongs to a class of drugs called calcitonin gene-related peptide (CGRP) receptor antagonists [].
  • CGRP is a molecule involved in pain signaling and inflammation, both of which are thought to play a role in migraines [].
  • By blocking CGRP receptors, ubrogepant may help to reduce migraine pain and associated symptoms [].

Efficacy Studies

  • Several clinical trials have investigated the efficacy of ubrogepant for treating acute migraine attacks.
  • These studies involved randomizing participants to receive either ubrogepant or a placebo medication [, , ].
  • Researchers evaluated how well ubrogepant worked compared to placebo in terms of pain relief, reducing migraine symptoms like nausea and sensitivity to light and sound, and improving function in daily activities [, , ].
  • Findings from these studies suggest that ubrogepant is effective in treating acute migraine attacks, with a faster onset of action compared to some other migraine medications [, , ].

Safety and Tolerability

  • Alongside efficacy, scientific research on ubrogepant also focuses on its safety and tolerability [, , ].
  • These studies assess potential side effects and how well participants tolerate the medication [, , ].
  • Ubrogepant appears to be well-tolerated with a low incidence of side effects in clinical trials [, , ].

Further Areas of Research

  • Ongoing scientific research is exploring the use of ubrogepant in different migraine populations, such as people with chronic migraines or those who experience migraine aura [].
  • Studies are also investigating the long-term safety and efficacy of ubrogepant for migraine prevention [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Boiling Point

942.8±65.0 °C at 760 mmHg

Application

Ubrogepant is investigated for acute treatment of migraines.

Appearance

Solid powder

Melting Point

N/A

Storage

-20°C

Wikipedia

Ubrogepant

Biological Half Life

Ubrogepant has an elimination half-life of 5-7 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Moreno-Ajona D, Chan C, Villar-Martinez MD, Goadsby PJ: Targeting CGRP and 5-HT1F Receptors for the Acute Therapy of Migraine: A Literature Review. Headache. 2019 Jul;59 Suppl 2:3-19. doi: 10.1111/head.13582. [PMID:31291016]
Rubio-Beltran E, Chan KY, Danser AJ, MaassenVanDenBrink A, Edvinsson L: Characterisation of the calcitonin gene-related peptide receptor antagonists ubrogepant and atogepant in human isolated coronary, cerebral and middle meningeal arteries. Cephalalgia. 2019 Nov 1:333102419884943. doi: 10.1177/0333102419884943. [PMID:31674221]
Negro A, Martelletti P: Gepants for the treatment of migraine. Expert Opin Investig Drugs. 2019 Jun;28(6):555-567. doi: 10.1080/13543784.2019.1618830. Epub 2019 May 17. [PMID:31081399]
Martelletti P, Giamberardino MA: Advances in orally administered pharmacotherapy for the treatment of migraine. Expert Opin Pharmacother. 2019 Feb;20(2):209-218. doi: 10.1080/14656566.2018.1549223. Epub 2018 Nov 26. [PMID:30475090]
FDA Approved Drug Products: Ubrelvy (ubrogepant) oral tablets
FDA News Release: Ubrogepant approval

Explore Compound Types